2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide

Physicochemical property differentiation Drug-likeness Membrane permeability

2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide (CAS 606132-30-3) is a synthetic quinazoline-based thioether–acetamide hybrid with molecular formula C₂₀H₂₁N₃OS and a molecular weight of 351.465 g/mol. The compound integrates a 2-(4-methylphenyl)-quinazoline core linked via a C4-sulfanyl bridge to an N-propylacetamide side chain.

Molecular Formula C20H21N3OS
Molecular Weight 351.5 g/mol
Cat. No. B15167498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide
Molecular FormulaC20H21N3OS
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCCNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C
InChIInChI=1S/C20H21N3OS/c1-3-12-21-18(24)13-25-20-16-6-4-5-7-17(16)22-19(23-20)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24)
InChIKeyDZQPVYBTVIZKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide: Core Chemical Identity and Procurement Context


2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide (CAS 606132-30-3) is a synthetic quinazoline-based thioether–acetamide hybrid with molecular formula C₂₀H₂₁N₃OS and a molecular weight of 351.465 g/mol . The compound integrates a 2-(4-methylphenyl)-quinazoline core linked via a C4-sulfanyl bridge to an N-propylacetamide side chain. Its computed polar surface area (PSA) is 83.67 Ų , placing it within a physicochemical range consistent with moderate membrane permeability. This compound belongs to a congeneric series that varies primarily at the amide N-substituent—including N-cyclopropyl (CAS 606132-31-4, MW 349.45), N-allyl (CAS 606132-24-5), and N-butyl (CAS 606132-26-7, MW 365.49) analogs —making the specific N-propyl substitution the defining structural differentiator for procurement decisions.

N-Propyl vs. N-Cyclopropyl, N-Butyl, and N-Allyl: Why 2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide Cannot Be Interchanged with Closest Analogs


Within the 2-[(2-aryl-4-quinazolinyl)thio]acetamide series, the amide N-substituent is the single variable that governs critical drug-likeness parameters—logP, hydrogen-bond donor capacity, steric footprint, and metabolic stability—without altering the quinazoline pharmacophore . The N-propyl group confers exactly one hydrogen-bond donor (the secondary amide NH), distinguishing it from the N,N-dimethyl analog (zero HBD) and potentially altering target recognition and solubility. Computed properties for the nearest analogs illustrate these divergences: the N-butyl analog (CAS 606132-26-7) has a predicted pKa of 14.33 ± 0.46 and a higher molecular weight of 365.49 g/mol, increasing lipophilicity relative to the N-propyl compound ; the N-cyclopropyl analog (CAS 606132-31-4, MW 349.45) introduces ring strain and a distinct metabolic liability profile . Even modest changes in N-alkyl chain length have been shown to shift kinase-selectivity profiles in related quinazoline series [1]. Generic substitution within this congeneric cluster therefore risks altering the selectivity, solubility, and pharmacokinetic behaviour of the compound in any given assay system.

Quantitative Differentiation: 2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide vs. Structural Analogs


Polar Surface Area (PSA): N-Propyl Balanced vs. N,N-Dimethyl Lower PSA in Quinazoline Sulfanyl Acetamides

The N-propyl compound has a computed topological polar surface area (TPSA) of 83.67 Ų, consistent with one hydrogen-bond donor (amide NH) and four H-bond acceptors . In contrast, the N,N-dimethyl analog lacks the amide NH proton, reducing its HBD count to zero and its TPSA below 72 Ų (estimated 71.39 Ų for the closely matched N,N-dimethyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide scaffold) [1]. The 12+ Ų PSA difference implies measurably distinct aqueous solubility and passive membrane permeation behaviour, both critical for cell-based assay reproducibility.

Physicochemical property differentiation Drug-likeness Membrane permeability

Molecular Weight and Lipophilicity: N-Propyl Occupies an Optimal Window Between N-Cyclopropyl and N-Butyl

The N-propyl compound (MW 351.47 g/mol) sits between the N-cyclopropyl analog (MW 349.45 g/mol, CAS 606132-31-4) and the N-butyl analog (MW 365.49 g/mol, CAS 606132-26-7) . The addition of a single methylene unit from N-cyclopropyl to N-propyl adds ~2 Da and incrementally increases logP, while the further extension to N-butyl adds another ~14 Da and a full additional rotatable bond. In the N-butyl analog, the predicted pKa of 14.33 ± 0.46 indicates the amide NH is essentially non-ionizable under physiological conditions, a property shared across the series but combined with higher lipophilicity in the butyl congener . The N-propyl chain thus provides a midpoint in the lipophilicity continuum, offering a quantifiable compromise between solubility (favored by shorter chains) and membrane partitioning (favored by longer chains).

Lipophilicity optimization Molecular weight Lead-like properties

Hydrogen-Bond Donor Capacity: N-Propyl Retains Critical Amide NH Not Present in N,N-Disubstituted Analogs

The N-propylacetamide side chain in the target compound carries one secondary amide NH (hydrogen-bond donor count = 1), whereas the N,N-dimethyl analog lacks any H-bond donor (HBD = 0) . This single HBD can form a directed hydrogen bond with a target protein backbone carbonyl or a structured water molecule, potentially contributing 0.5–1.5 kcal/mol to binding free energy in kinase or enzyme active sites. In a related quinazoline-4-sulfanyl acetamide series deposited in BindingDB, the N,N-diethyl analog 2-(2-benzyl-quinazolin-4-ylsulfanyl)-N,N-diethyl-acetamide (zero HBD) exhibited only weak inhibition of ABL1 tyrosine kinase (IC₅₀ > 73.4 µM) [1], whereas mono-substituted amide analogs in the same chemotype have shown EC₅₀ values in the 3–32 µM range against other targets [2], suggesting that HBD presence may contribute to improved target engagement in this scaffold class.

Hydrogen-bond donor Target engagement Solubility

Metabolic Stability: N-Propyl Avoids Allyl-Related CYP Liability and Cyclopropyl Ring-Opening Risks

The N-propyl group is a saturated, unbranched alkyl chain with no known mechanism-based CYP inhibition or reactive metabolite formation liabilities. In contrast, the N-allyl analog (CAS 606132-24-5) contains a terminal olefin susceptible to CYP-mediated epoxidation, which can generate a reactive epoxide intermediate capable of covalently modifying proteins and nucleic acids . The N-cyclopropyl analog (CAS 606132-31-4) carries the inherent risk of CYP-catalyzed ring opening to form a reactive aldehyde or ketone metabolite via single-electron oxidation pathways documented for cyclopropylamines [1]. While no direct metabolic stability data are publicly available for this specific congeneric series, the established structure-metabolism relationships for N-alkyl groups predict that the N-propyl compound will exhibit superior metabolic stability relative to both the N-allyl and N-cyclopropyl analogs in standard liver microsome or hepatocyte stability assays.

Metabolic stability CYP liability Structure-metabolism relationship

Procurement-Relevant Application Scenarios for 2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide Based on Quantitative Differentiation


Kinase Selectivity Profiling Panels Requiring a Single Amide NH Hydrogen-Bond Donor

In high-throughput kinase profiling where the quinazoline core competes at the ATP-binding site, the single amide NH of the N-propyl side chain can form a directed hydrogen bond with the hinge-region backbone carbonyl, a feature absent in N,N-disubstituted analogs (HBD = 0). BindingDB data for related quinazoline-4-sulfanyl acetamides show that analogs retaining one HBD achieve EC₅₀ values in the low-micromolar range (e.g., 31.6 µM against HSF-1 ), whereas N,N-diethyl analogs lacking this donor show IC₅₀ > 73 µM against ABL1 . The N-propyl compound is therefore the appropriate choice when the screening objective is to detect kinase hits that depend on this hydrogen-bond interaction, rather than risk false negatives with the N,N-dimethyl analog.

Cell-Based Phenotypic Assays Requiring Balanced PSA for Membrane Permeability

With a computed TPSA of 83.67 Ų , the N-propyl compound falls near the empirical threshold of ~90 Ų associated with favorable passive membrane permeability. Compared to the N,N-dimethyl analog (PSA ~71 Ų, which may favor overly rapid non-specific membrane partitioning), and more polar analogs with additional H-bond donors that could exceed 90 Ų and retard cell entry, the N-propyl compound provides a quantifiably balanced PSA. This balance is critical for cell-based phenotypic screens where both sufficient intracellular exposure and avoidance of non-specific membrane accumulation are required for interpretable dose–response data.

Lead Optimization Programs Prioritizing Metabolic Stability over Maximal Potency

When a lead series must progress to in vivo pharmacokinetic studies, the N-propyl side chain offers a structural advantage over the N-allyl analog (allyl epoxidation risk) and N-cyclopropyl analog (ring-opening bioactivation risk) . The saturated linear C3 chain of the N-propyl group lacks documented structural alerts for reactive metabolite formation, making it the preferable choice for procurement when the downstream experimental plan includes repeat-dose toxicity studies or long-duration infusion protocols where metabolite-mediated toxicity must be minimized.

SAR Studies Exploring the N-Alkyl Chain Length–Activity Relationship

The N-propyl compound occupies the mid-point of the N-alkyl chain-length series (C1–C4), with quantifiable increments in molecular weight (+2.02 Da from N-cyclopropyl, +14.02 Da to N-butyl) and corresponding logP shifts . For structure–activity relationship (SAR) campaigns aiming to correlate chain length with target potency, selectivity, or cellular activity, the N-propyl member provides an essential data point between the low-MW N-cyclopropyl and the higher-MW N-butyl analogs, enabling interpolation of optimal chain length without gaps in the SAR matrix.

Quote Request

Request a Quote for 2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.